![molecular formula C9H9N5 B13842695 2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused ring system combining pyrimidine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrimidine derivatives with hydrazine or its derivatives, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-c]pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to altered cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. These properties contribute to its high specificity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C9H9N5/c1-2-11-9(12-3-1)14-6-7-4-10-5-8(7)13-14/h1-3,6,10H,4-5H2 |
InChI Key |
XUAKMKWMUDMZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN(N=C2CN1)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





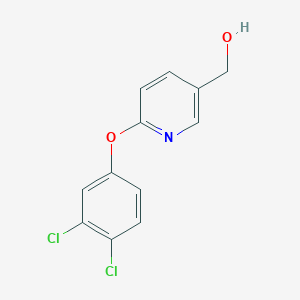
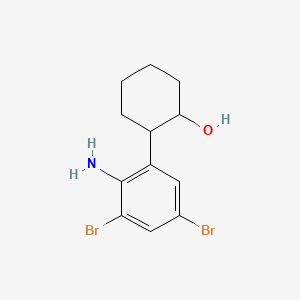
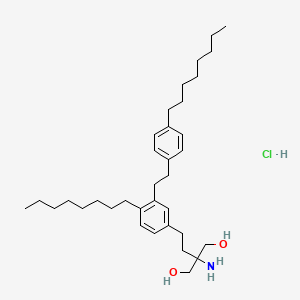
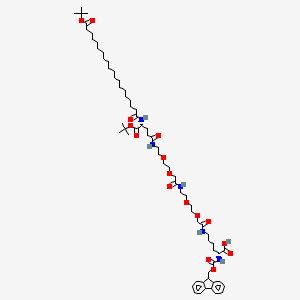

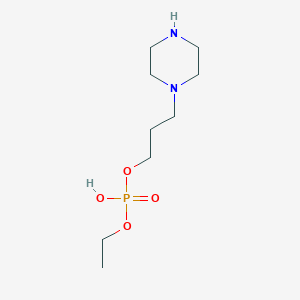
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
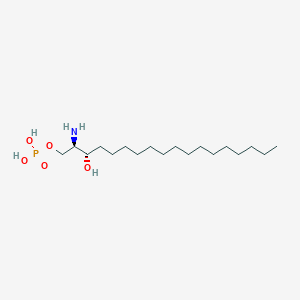
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

